molecular formula C19H20N4O3S2 B255108 3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B255108
M. Wt: 416.5 g/mol
InChI Key: WRYMFAQGWORQLI-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets on cellular processes. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in treating other neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-amino-4-methylpyrido[1,2-a]pyrimidine-3-carboxylic acid with thionyl chloride, followed by the addition of 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxaldehyde and 4-morpholinecarbaldehyde. The resulting product is then purified through recrystallization.

Scientific Research Applications

3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential use in various scientific research applications. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O3S2/c1-3-22-18(25)14(28-19(22)27)10-13-16(21-6-8-26-9-7-21)20-15-5-4-12(2)11-23(15)17(13)24/h4-5,10-11H,3,6-9H2,1-2H3/b14-10-

InChI Key

WRYMFAQGWORQLI-UVTDQMKNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)/SC1=S

SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S

Origin of Product

United States

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